N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with isopropyl and methyl groups, a piperidine ring linked via a sulfonyl group to a thiophene moiety, and a terminal carboxamide. The thiophene sulfonyl group and pyrazole scaffold are notable for their prevalence in bioactive molecules, such as phosphodiesterase (PDE) inhibitors and kinase modulators .
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-12(2)21-15(11-13(3)19-21)18-17(22)14-6-8-20(9-7-14)26(23,24)16-5-4-10-25-16/h4-5,10-12,14H,6-9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSSONZSTJXXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring and a thiophene moiety, which are known to contribute to its biological properties. Its molecular formula is , with a molecular weight of 320.42 g/mol. The presence of the piperidine and carboxamide functionalities further enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate the activity of potassium channels, which play a crucial role in regulating cellular excitability and neurotransmitter release. This modulation can influence various physiological processes, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have evaluated the minimum inhibitory concentration (MIC) against various pathogens, revealing effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | S. aureus |
| Similar Pyrazole Derivative | 0.25 | E. coli |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in various biological assays:
- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. The most active compounds showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus species .
- Anti-inflammatory Studies : Compounds structurally related to this compound exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a piperidine ring, which is known for its versatility in drug design. The presence of the pyrazole and thiophene rings contributes to its biological activity, making it a candidate for further exploration in drug development. The molecular formula is C13H17N3O2S, with a molecular weight of approximately 263.36 g/mol.
Pharmacological Potential
Research indicates that compounds containing pyrazole and thiophene structures can interact with various biological targets. For instance, N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been shown to modulate potassium channels, influencing cellular excitability and neurotransmitter release. This modulation suggests potential applications in treating neurological disorders or conditions associated with altered neurotransmitter dynamics .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. Studies have indicated that it may serve as a model for developing new anti-inflammatory agents, particularly due to its ability to inhibit specific inflammatory pathways. The structural characteristics of the compound allow it to interact effectively with inflammatory mediators .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its unique chemical structure may facilitate interactions with cancer cell signaling pathways, potentially leading to the development of novel therapies for various types of cancer. The combination of the piperidine ring with the pyrazole and thiophene moieties enhances its efficacy against tumor cells .
Case Study 1: Modulation of Ion Channels
A study focusing on the interaction of this compound with potassium channels revealed significant effects on cellular excitability. The compound was shown to enhance potassium channel activity, suggesting potential applications in managing conditions like epilepsy or cardiac arrhythmias .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine levels in macrophages. The results indicated a dose-dependent response, where higher concentrations led to significant reductions in inflammation markers, supporting its use as an anti-inflammatory therapeutic agent .
Case Study 3: Anticancer Effects
In a recent evaluation of various derivatives, this compound exhibited potent cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Analogues
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8)
- Structural Differences: Lacks the thiophene sulfonyl-piperidine moiety present in the target compound. Instead, it features an amino group and a propyl chain on the pyrazole ring.
- The absence of a sulfonyl group reduces polarity, which could influence bioavailability .
N-Desmethyl Sildenafil (CAS 139755-82-1)
- Structural Differences: Shares a pyrazolo-pyrimidinone core but includes a piperazinyl sulfonylphenyl group instead of a thiophene sulfonyl-piperidine.
- Functional Implications : As a metabolite of sildenafil (a PDE5 inhibitor), this compound highlights the importance of sulfonyl groups in PDE binding. The thiophene in the target compound may act as a bioisostere for the phenyl ring, altering electronic properties and selectivity .
Carboxamide-Containing Analogues
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Structural Differences : Replaces the pyrazole with an isoxazole and substitutes the thiophene sulfonyl-piperidine with a thiazole ring.
- Functional Implications : The isoxazole-thiazole framework may prioritize different metabolic pathways or target interactions (e.g., antimicrobial activity) compared to the pyrazole-thiophene system .
Comparative Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | Sulfonyl Group Presence | Potential Target |
|---|---|---|---|---|
| Target Compound | C19H26N4O3S2 | Isopropyl, methyl, thiophene | Yes (thiophene-linked) | PDEs, kinases (inferred) |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | Amino, methyl, propyl | No | Kinases (inferred) |
| N-Desmethyl Sildenafil | C21H28N6O4S | Piperazinyl sulfonylphenyl | Yes (phenyl-linked) | PDE5 |
| 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide | C8H7N3O2S | Isoxazole, thiazole | No | Antimicrobial (inferred) |
Table 2. Functional Group Impact on Bioactivity
| Functional Group | Target Compound | N-Desmethyl Sildenafil |
|---|---|---|
| Sulfonyl Group | Thiophene-linked (electron-rich) | Phenyl-linked (electron-poor) |
| Heterocyclic Core | Pyrazole | Pyrazolo-pyrimidinone |
| Bioactivity Inference | Broader enzyme selectivity | PDE5-specific inhibition |
Research Findings and Implications
- Thiophene vs. Phenyl Sulfonyl : The thiophene’s electron-rich nature in the target compound may enhance binding to enzymes requiring π-π interactions, whereas phenyl sulfonyl groups (e.g., in sildenafil derivatives) favor interactions with PDE5’s hydrophobic pocket .
- Carboxamide Role : The carboxamide moiety in all compared compounds suggests a conserved role in hydrogen-bonding interactions, critical for target engagement .
Q & A
Q. Q1. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:
Core formation : Coupling of the pyrazole and piperidine moieties via amide bond formation.
Functionalization : Introduction of the thiophen-2-ylsulfonyl group through sulfonylation reactions.
- Key Conditions :
- Solvents: Ethanol, DMF, or dichloromethane (for polar/non-polar phase reactions) .
- Catalysts: Triethylamine (for acid scavenging) or K₂CO₃ (for nucleophilic substitutions) .
- Temperature: 60–80°C for amide coupling; room temperature for sulfonylation .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 15–20% .
Q. Q2. How do conflicting NMR or crystallography data arise, and how can they be resolved?
Methodological Answer: Structural ambiguities often stem from:
- Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR .
- Stereochemistry : Piperidine ring conformers can cause overlapping signals in ¹³C NMR.
- Resolution Strategies :
Q. Q3. What methodological approaches are used to evaluate its biological activity, and how do data contradictions arise?
Methodological Answer:
- Primary Screening :
- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values in HeLa cells) .
- Advanced Studies :
- Target Identification : Molecular docking (e.g., binding to COX-2 or kinase domains) .
- Contradictions : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from assay conditions (e.g., serum concentration, incubation time) .
Q. Q4. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. Q5. What strategies mitigate low yields in multi-step syntheses involving sulfonylation?
Methodological Answer:
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted sulfonyl chlorides .
- Protecting Groups : Temporarily block the piperidine nitrogen with Boc to prevent side reactions .
- Catalysis : Pd-mediated coupling for sterically hindered intermediates (e.g., Suzuki-Miyaura for aryl-thiophene bonds) .
Analytical Method Validation
Q. Q6. How are HPLC/LC-MS methods validated for quantifying this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
